1'-Benzylspiro[indoline-3,3'-pyrrolidin]-2-one
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Overview
Description
1’-Benzylspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound characterized by a unique structure where an indoline and a pyrrolidinone ring are fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Benzylspiro[indoline-3,3’-pyrrolidin]-2-one typically involves a [3+2] cycloaddition reaction. This reaction can be catalyzed by either a Lewis base or a Brønsted base. For instance, using a Lewis base such as PCy3 (tricyclohexylphosphine) can yield the desired product with high diastereoselectivity. Alternatively, a Brønsted base like K2CO3 (potassium carbonate) can also be employed to achieve good yields .
Industrial Production Methods
While specific industrial production methods for 1’-Benzylspiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1’-Benzylspiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1’-Benzylspiro[indoline-3,3’-pyrrolidin]-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1’-Benzylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context. For instance, in medicinal chemistry, it may interact with enzymes involved in disease pathways, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,2’-pyrrolidin]-2-one: This compound has a similar spirocyclic structure but with different ring fusion.
Spiropyrans: These compounds are known for their photochromic properties and can switch between different isomers under light exposure.
Uniqueness
1’-Benzylspiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its specific ring structure and the presence of a benzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1'-benzylspiro[1H-indole-3,3'-pyrrolidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c21-17-18(15-8-4-5-9-16(15)19-17)10-11-20(13-18)12-14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZMEVLEJZYDHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12C3=CC=CC=C3NC2=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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